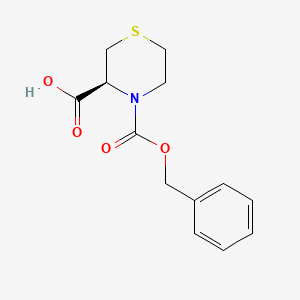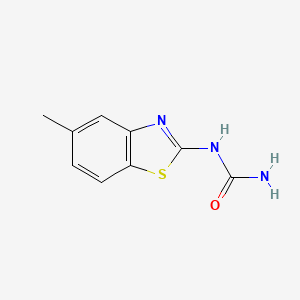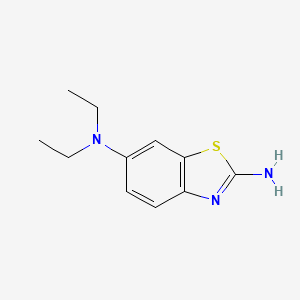
(S)-4-Cbz-thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and a benzyloxycarbonyl group, which is a common protecting group in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols with sulfur-containing reagents.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Cbz-thiomorpholine-3-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for removing the benzyloxycarbonyl group.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives without the benzyloxycarbonyl group.
Substitution: Esters and amides of thiomorpholine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S)-4-Cbz-thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of (S)-4-Cbz-thiomorpholine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its thiomorpholine ring, which can mimic natural substrates or inhibitors. The benzyloxycarbonyl group can also play a role in protecting the molecule during synthesis, allowing for selective reactions to occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
Benzothiophene-3-carboxylic acid: Contains a benzothiophene ring instead of a thiomorpholine ring, leading to different chemical properties and applications.
Thiazole-based compounds: These compounds have a similar sulfur-containing heterocycle but differ in their ring structure and reactivity.
Uniqueness
(S)-4-Cbz-thiomorpholine-3-carboxylic acid is unique due to the combination of its thiomorpholine ring and benzyloxycarbonyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
(3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXFICHATDLTHT-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721275 |
Source


|
| Record name | (3S)-4-[(Benzyloxy)carbonyl]thiomorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114580-19-7 |
Source


|
| Record name | (3S)-4-[(Benzyloxy)carbonyl]thiomorpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-1-(hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B568315.png)
![[(3aR,4S,6R,6aR)-4-benzoyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B568317.png)
![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)
![(1R,10R,12S,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B568319.png)




